2-Cyano-5,6-dimethoxy-indan-1-one

Donepezil synthesis Decyanation Process chemistry

2-Cyano-5,6-dimethoxy-indan-1-one (CAS 106648-24-2), systematically named 5,6-dimethoxy-3-oxo-1,2-dihydroindene-2-carbonitrile, is a substituted indan-1-one derivative bearing a cyano group at the 2-position and methoxy groups at the 5- and 6-positions of the indane ring. This compound serves as a key precursor in a distinct synthetic route to the acetylcholinesterase inhibitor donepezil, wherein the 2-cyano group enables a decyanation-based strategy that avoids the strong-base aldol condensation employed in the classical route.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 106648-24-2
Cat. No. B009990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-5,6-dimethoxy-indan-1-one
CAS106648-24-2
Synonyms2,3-DIHYDRO-5,6-DIMETHOXY-1-OXO-1H-INDENE-2-CARBONITRILE
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)C#N)OC
InChIInChI=1S/C12H11NO3/c1-15-10-4-7-3-8(6-13)12(14)9(7)5-11(10)16-2/h4-5,8H,3H2,1-2H3
InChIKeyCAPLSGGIIBXDGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-5,6-dimethoxy-indan-1-one (CAS 106648-24-2) – A Strategic Nitrile Intermediate for Alternative Donepezil Synthesis


2-Cyano-5,6-dimethoxy-indan-1-one (CAS 106648-24-2), systematically named 5,6-dimethoxy-3-oxo-1,2-dihydroindene-2-carbonitrile, is a substituted indan-1-one derivative bearing a cyano group at the 2-position and methoxy groups at the 5- and 6-positions of the indane ring . This compound serves as a key precursor in a distinct synthetic route to the acetylcholinesterase inhibitor donepezil, wherein the 2-cyano group enables a decyanation-based strategy that avoids the strong-base aldol condensation employed in the classical route . It is structurally differentiated from the parent 5,6-dimethoxy-1-indanone (CAS 2107-69-9) by the presence of the nitrile functionality, and from the unsubstituted 2-cyanoindan-1-one (CAS 28873-87-2) by the electron-donating 5,6-dimethoxy substitution pattern.

Alternative donepezil synthesis via decyanation strategy — avoids LDA/aldol route
Retains 5,6-dimethoxy substitution essential for acetylcholinesterase binding studies
Reported process safety improvement by eliminating pyrophoric reagent and cryogenic conditions

Why 5,6-Dimethoxy-1-indanone or Unsubstituted 2-Cyanoindan-1-one Cannot Substitute for 2-Cyano-5,6-dimethoxy-indan-1-one in Process Chemistry


Substituting the non-nitrilated 5,6-dimethoxy-1-indanone (CAS 2107-69-9) for 2-cyano-5,6-dimethoxy-indan-1-one is not feasible when the synthetic route depends on the 2-cyano group as a transient activating and directing moiety for alkylation followed by decyanation to unmask the 2-methylene position of donepezil . Conversely, employing the unsubstituted 2-cyanoindan-1-one (CAS 28873-87-2) would yield a des-methoxy donepezil analog lacking the 5,6-dimethoxy pharmacophore essential for acetylcholinesterase binding [1]. The combination of 2-cyano activation and 5,6-dimethoxy substitution is non-interchangeable with any single-feature analog; using either alternative would either block the synthetic pathway or produce a biologically irrelevant final compound.

vs. 5,6-Dimethoxy-1-indanone
Target has 2-cyano group enabling alkylation-decyanation
Analog lacks nitrile; cannot enter decyanation sequence — route would fail
May not substitute when decyanation-based donepezil synthesis is required
vs. 2-Cyanoindan-1-one
Target bears 5,6-dimethoxy groups matching donepezil pharmacophore
Analog without methoxy groups yields des-methoxy analog, not matching AChE binding site
Pharmacophore mismatch may limit use in acetylcholinesterase-targeted studies

Quantitative Differentiation Evidence for 2-Cyano-5,6-dimethoxy-indan-1-one vs. Closest Analogs


Alternative Donepezil Synthetic Route Enabled by 2-Cyano Decyanation vs. Classical Aldol Condensation

The 2-cyano group in 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carbonitrile enables a two-step donepezil synthesis: (a) alkylation with a benzylpiperidine compound, and (b) decyanation to afford donepezil. This contrasts with the classical route starting from 5,6-dimethoxy-1-indanone, which requires aldol condensation with pyridine-4-carboxaldehyde using strong bases such as lithium diisopropylamide (LDA) at low temperatures, followed by reduction . The cyano-mediated route eliminates the need for pyrophoric LDA and the cryogenic conditions required for the aldol step, representing a process safety and operational simplification advantage .

Alternative Donepezil Route
Class-level
Target: alkylation-decyanation sequence. Comparator: LDA/aldol condensation, cryogenic conditions.
Supports synthetic-route process evaluation
Patent-described route; precise comparative yields not publicly available
Donepezil synthesis Decyanation Process chemistry

Computed Physicochemical Differentiation: LogP and PSA vs. Non-Nitrilated Parent 5,6-Dimethoxy-1-indanone

The introduction of the cyano group significantly alters the physicochemical profile relative to the non-nitrilated parent. 2-Cyano-5,6-dimethoxy-indan-1-one has a computed LogP of 1.58 and a polar surface area (PSA) of 59.32 Ų . In comparison, 5,6-dimethoxy-1-indanone (CAS 2107-69-9) has a computed LogP of approximately 1.58–1.65 based on database values, with a lower PSA of approximately 35.5 Ų (single ketone oxygen, no nitrile). The increase in PSA of approximately 24 Ų is attributable to the nitrile group and affects solubility, chromatographic retention, and membrane permeability characteristics relevant to intermediate purification and handling .

Computed LogP & PSA
Data to verify
LogP = 1.58, PSA = 59.32 Ų (target) vs. parent PSA ≈ 35.5 Ų
Alters purification and solubility behavior
Computed from database entries; experimental validation recommended
Physicochemical properties LogP PSA

Molecular Weight Increase and Crystallinity Implications Relative to the Unsubstituted 2-Cyanoindan-1-one

2-Cyano-5,6-dimethoxy-indan-1-one (MW = 217.22 g/mol) is significantly heavier than the unsubstituted 2-cyanoindan-1-one (CAS 28873-87-2; MW = 157.17 g/mol), a difference of 60.05 g/mol attributable to the two methoxy substituents . The unsubstituted analog melts at 68 °C and is a white crystalline solid . While a definitive melting point for the 5,6-dimethoxy derivative is not widely reported in authoritative databases, the increased molecular weight and additional hydrogen-bond acceptors suggest altered solid-state properties that affect storage, handling, and formulation behavior during multi-step syntheses.

Molecular Weight Profile
Class-level
MW = 217.22 g/mol (target) vs. 157.17 g/mol (unsubstituted analog); Δ = +60.05 g/mol
Affects stoichiometry and shipping considerations
Melting point not widely reported; class-level solid-state inference
Molecular weight Crystallinity Intermediate handling

Synthetic Accessibility from 2-Bromo-5,6-dimethoxy-1-indanone: A Documented Precursor Relationship

A reported synthesis of 2-cyano-5,6-dimethoxy-indan-1-one proceeds from 2-bromo-5,6-dimethoxy-indan-1-one (69.1 g) suspended in ethanol (1,200 mL) and treated with potassium cyanide (70.4 g) in water (2,200 mL) . The 2-bromo precursor (CAS 2747-08-2) has a reported yield of approximately 84% from 5,6-dimethoxy-1-indanone via bromination . This establishes a synthetic lineage: 5,6-dimethoxy-1-indanone → 2-bromo derivative (84% yield) → 2-cyano derivative. The documented molar quantities provide a starting point for process development, though the isolated yield of the final cyanation step is not explicitly reported in accessible sources.

Precursor Cyanation Route
Reported
2-bromo-5,6-dimethoxy-1-indanone (69.1 g) with KCN (70.4 g) in EtOH/H2O; bromination step yield ~84%
Connects procurement to 2-bromo precursor availability
Final cyanation yield not explicitly documented in accessible sources
Synthesis Cyanation Precursor conversion

Validated Application Scenarios for 2-Cyano-5,6-dimethoxy-indan-1-one Based on Available Evidence


Alternative Donepezil Process Development via Decyanation Route

Pharmaceutical process chemistry groups developing or scaling donepezil hydrochloride can employ 2-cyano-5,6-dimethoxy-indan-1-one as the key intermediate in the decyanation-based route described in KIPO 2017 . This scenario is attractive when the classical LDA-mediated aldol route presents scale-up safety concerns or when cryogenic reaction capability is limited. The cyano intermediate is alkylated with a benzylpiperidine derivative, then decyanated to yield donepezil, circumventing the pyrophoric strong base and low-temperature requirements of the aldol condensation approach.

Intermediate Procurement for Donepezil-Related Analog Libraries

Medicinal chemistry teams synthesizing donepezil analogs for structure-activity relationship (SAR) studies may procure this intermediate to access diverse 2-substituted 5,6-dimethoxy-indan-1-one derivatives. The 2-cyano group can serve as a precursor for further transformations (hydrolysis to carboxylic acid, reduction to amine, or cycloaddition chemistry) while retaining the 5,6-dimethoxy pharmacophore critical for acetylcholinesterase binding [1]. This compound offers a functional handle at the 2-position not present in the parent 5,6-dimethoxy-1-indanone.

Reference Standard for Cyano-Indanone Impurity Profiling in Donepezil Manufacturing

Analytical quality control groups in donepezil API manufacturing can use 2-cyano-5,6-dimethoxy-indan-1-one as a reference marker or process-related impurity standard when monitoring cyano-containing intermediates that may persist as impurities. Its distinct LogP (1.58) and PSA (59.32 Ų) permit chromatographic separation from donepezil (LogP ~3.6) and other process intermediates, enabling RP-HPLC method development for purity and impurity profiling.

Application
Selection Property
Validation Focus
Alternative Donepezil Process Development
Decyanation-based synthetic route
Process safety and scalability evaluation
Donepezil Analog Library Synthesis
2-Cyano functional handle for derivatization
SAR library diversity and pharmacophore retention
Impurity Reference Standard
Distinct chromatographic profile (LogP/PSA differentiation)
RP-HPLC method specificity and peak resolution
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